molecular formula C20H46Cl2N2 B15179250 (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride CAS No. 94231-27-3

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride

Cat. No.: B15179250
CAS No.: 94231-27-3
M. Wt: 385.5 g/mol
InChI Key: JXZBZYXYIVZUID-UHFFFAOYSA-L
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Description

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is a chemical compound with the molecular formula C20H46N2.2Cl and a molecular weight of 385.5 g/mol. It is also known by its IUPAC name, ethyl-[12-(ethyl(dimethyl)azaniumyl)dodecyl]-dimethylazanium dichloride. This compound is characterized by its two quaternary ammonium groups connected by a dodecane chain, making it a type of cationic surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of intermediate chlorinated compounds, which then react with ethyldimethylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as hydroxide ions, which can displace the chloride ions in substitution reactions . These reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .

Scientific Research Applications

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in the study of cell membranes and as a transfection agent for introducing genetic material into cells.

    Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.

Mechanism of Action

The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride involves its interaction with cell membranes and other biological structures. The quaternary ammonium groups can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis . This property makes it useful as a disinfectant and transfection agent.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium chloride: Similar in structure but with only one quaternary ammonium group.

    Hexadecyltrimethylammonium bromide: Another cationic surfactant with a longer alkyl chain.

    Benzalkonium chloride: A well-known disinfectant with a similar quaternary ammonium structure.

Uniqueness

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is unique due to its dual quaternary ammonium groups connected by a dodecane chain, which imparts distinct surfactant properties and enhances its ability to interact with biological membranes .

Properties

CAS No.

94231-27-3

Molecular Formula

C20H46Cl2N2

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dichloride

InChI

InChI=1S/C20H46N2.2ClH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

JXZBZYXYIVZUID-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Cl-].[Cl-]

Origin of Product

United States

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